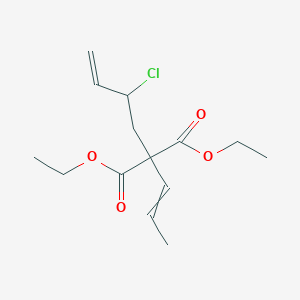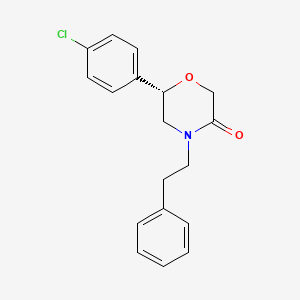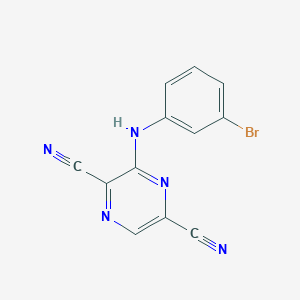![molecular formula C15H9N3O4 B14186824 4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile CAS No. 926015-84-1](/img/structure/B14186824.png)
4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile is an organic compound characterized by the presence of a dinitrophenyl group and a benzonitrile group connected through an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile typically involves the reaction of 2,4-dinitrobenzaldehyde with 4-cyanobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups play a crucial role in the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-dimethylaniline
- 4-(2-(2,4-Dinitrophenyl)ethenyl)benzaldehyde
Uniqueness
4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile is unique due to its combination of a dinitrophenyl group and a benzonitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of enzyme inhibition and organic synthesis .
Propiedades
Número CAS |
926015-84-1 |
|---|---|
Fórmula molecular |
C15H9N3O4 |
Peso molecular |
295.25 g/mol |
Nombre IUPAC |
4-[2-(2,4-dinitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H9N3O4/c16-10-12-3-1-11(2-4-12)5-6-13-7-8-14(17(19)20)9-15(13)18(21)22/h1-9H |
Clave InChI |
QNEOZMXNCHEBRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)


![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)




